molecular formula C15H17ClN2O2 B066795 Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate CAS No. 175137-16-3

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Cat. No. B066795
M. Wt: 292.76 g/mol
InChI Key: FHEOHDCVJDCEKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, involves reactions that yield compounds with specific molecular structures. One common method involves the reaction of ethyl acetoacetate derivatives with phenylhydrazine hydrochlorides under certain conditions to produce pyrazole derivatives with high regioselectivity and in significant yields (D. Achutha et al., 2017). Another efficient synthesis method includes ultrasound irradiation to achieve high regioselectivity and shorter reaction times (P. Machado et al., 2011).

Molecular Structure Analysis

Pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, often exhibit unique molecular structures characterized by specific crystallization patterns and intermolecular interactions. For instance, some derivatives crystallize in the triclinic crystal system, stabilized by intramolecular hydrogen bonds and π-π interactions, which contribute to their structural stability (D. Achutha et al., 2017).

Chemical Reactions and Properties

The chemical reactions leading to the synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involve specific regioselective cyclocondensation processes. These processes are often facilitated by catalysts or specific reaction conditions, such as ultrasound irradiation, to improve yields and selectivity. The chemical properties of these compounds are influenced by their molecular structure, which dictates their reactivity and potential applications (P. Machado et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, can be inferred from their molecular structure. These compounds often exhibit solid-state properties that are indicative of their stability, solubility, and potential for various applications. Their crystallization patterns and structural features play a significant role in determining these physical properties.

Chemical Properties Analysis

The chemical properties of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate are characterized by its reactivity and interaction with other chemical species. These properties are largely determined by the functional groups present in the molecule and their arrangement within the molecular structure. The presence of the pyrazole ring, chlorophenyl group, and carboxylate ester moiety contribute to the compound's unique chemical behavior.

Scientific Research Applications

Antimicrobial and Anticancer Activity

A noteworthy application of derivatives synthesized from Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is their potential in antimicrobial and anticancer treatments. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds exhibiting significant antimicrobial and higher anticancer activities compared to the reference drug, doxorubicin. Their findings suggest these derivatives could provide a basis for developing novel therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthetic Methodology Improvement

Another scientific research application is the improvement of synthetic methodologies. Machado et al. (2011) detailed an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation, achieving significant reductions in reaction times and enhancing yields. This methodology presents an advancement in the synthesis of pyrazole derivatives, offering a faster and more efficient route for compound generation (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Crystal Structure Analysis

Research on Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate derivatives also extends to the analysis of crystal and molecular structures. Achutha et al. (2017) synthesized and analyzed the crystal structure of a derivative, revealing the presence of intramolecular hydrogen bonds contributing to the structural stability. The study further explored the antimicrobial activities of the compound, emphasizing its pharmacological importance (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOHDCVJDCEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380574
Record name Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

CAS RN

175137-16-3
Record name Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-16-3
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